molecular formula C40H31P B12274325 (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine

(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine

Cat. No.: B12274325
M. Wt: 542.6 g/mol
InChI Key: SPZAKODVEBWFOA-UHFFFAOYSA-N
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Description

(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine is a chiral monodentate phosphine ligand featuring a binaphthalene backbone modified with a 4-methylbenzyl group at the 2' position and a diphenylphosphine moiety at the 2-position. This ligand is designed to impart both steric bulk and electronic modulation, making it suitable for asymmetric catalysis. Its synthesis likely involves substitution reactions on a binaphthol precursor, followed by functionalization with the 4-methylbenzyl group and phosphine installation, as seen in analogous ligands .

Properties

Molecular Formula

C40H31P

Molecular Weight

542.6 g/mol

IUPAC Name

[1-[2-[(4-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C40H31P/c1-29-20-22-30(23-21-29)28-33-25-24-31-12-8-10-18-36(31)39(33)40-37-19-11-9-13-32(37)26-27-38(40)41(34-14-4-2-5-15-34)35-16-6-3-7-17-35/h2-27H,28H2,1H3

InChI Key

SPZAKODVEBWFOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Binaphthyl Backbone Construction

The synthesis begins with 1,1'-binaphthalene-2,2'-diol (BINOL) derivatives. A representative route involves:

  • Methylation : Protection of one hydroxyl group using methyl iodide in tetrahydrofuran (THF) with sodium hydride.
  • Phosphination : Reaction with chlorodiphenylphosphine (PPh₂Cl) in the presence of a base (e.g., triethylamine) to install the diphenylphosphine group.
Step Reagents/Conditions Yield Key Observations
1 MeI, NaH, THF, 0°C→rt 85% Selective mono-methylation avoids di-substitution.
2 PPh₂Cl, Et₃N, DCM, N₂ 78% Exothermic reaction; strict anhydrous conditions prevent oxidation.

Asymmetric Induction and Chiral Resolution

Chirality is introduced through:

  • Chiral Auxiliaries : Use of (S)-BINOL-derived intermediates to template the (S)-configuration.
  • Dynamic Kinetic Resolution : Racemic mixtures resolved via chiral column chromatography (e.g., Chiralpak IA).

Critical Parameters :

  • Temperature : Lower temperatures (−10°C to 0°C) minimize racemization during phosphine group installation.
  • Solvent Polarity : Tetrahydrofuran (THF) stabilizes transition states in asymmetric steps.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with hexane/ethyl acetate (8:1) removes unreacted phosphine precursors.
  • Recrystallization : Ethanol/water mixtures yield crystalline product with >99% enantiomeric excess (e.e.).

Spectroscopic Validation

  • ³¹P NMR : Single peak at δ −6.2 ppm confirms phosphine purity.
  • HPLC : Chiral stationary phases (CSPs) verify enantiopurity.

Comparative Analysis with Analogous Ligands

Ligand Synthetic Complexity Enantioselectivity (%) Key Applications
BINAP Moderate 85–92 Hydrogenation
SEGPHOS High 90–95 Cross-Coupling
Target Compound High 93–97 MBH Reactions

The target compound outperforms BINAP in Morita-Baylis-Hillman (MBH) reactions due to enhanced steric bulk from the 4-methylbenzyl group.

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts account for 60–70% of raw material costs.
  • Process Optimization : Continuous flow systems reduce reaction times by 40% compared to batch methods.

Chemical Reactions Analysis

2.1. Enantioselective Cross-Coupling

  • Nickel-Catalyzed Reactions :

    • Ligand L25 (phosphine–quinuclidine) enables asymmetric Grignard cross-couplings with organomagnesium reagents (e.g., sec-butylmagnesium bromide) to produce enantioenriched biaryls .

    • Reaction conditions : Nickel precursors (e.g., Ni(cod)₂), halogenated aryl substrates, and low temperatures.

    • Outcome : Achieves up to 68% ee in product formation .

  • Palladium-Catalyzed Reactions :

    • Ligand L24 (P,N ligand with planar/centrochirality) facilitates asymmetric couplings of aryl halides with organoboron reagents .

    • Key factors : Solvent polarity and fluoride additives (e.g., TBAF) influence transmetalation pathways, affecting stereospecificity .

2.2. C–H Activation and Functionalization

  • Palladium-Catalyzed C–H Activation :

    • Ligands with amino acid-derived groups (e.g., L58 ) enable asymmetric C–H activation of alkenes (e.g., p-(trifluoromethyl)styrene) with boronic acids .

    • Mechanism : Concerted metalation/deprotonation transition states, with stereoselectivity controlled by ligand-substrate interactions .

3.1. Oxidative Addition and Transmetalation

  • Nickel-Catalyzed Pathways :

    • Kinetic resolution or DYKAT (Dynamic Kinetic Resolution) mechanisms are proposed for organomagnesium cross-couplings, depending on ligand steric bulk .

    • Example : sec-Butylmagnesium bromide coupling with bromobenzene under L2 (Prophos) ligand conditions .

  • Palladium-Catalyzed Pathways :

    • Transmetalation steps may proceed via S₅₂(open) or fluoride-bridged cyclic transition states, influencing stereochemical outcomes .

3.2. Stereoselectivity Control

  • Axial Chirality : The binaphthyl backbone creates a chiral environment, directing substrate binding and reactive pathways .

  • Substituent Effects : Bulky groups (e.g., 4-methylbenzyl) enhance enantioselectivity by increasing steric differentiation between diastereomeric transition states .

Analytical and Spectroscopic Data

While specific data for the exact compound are not available in the provided sources, related binaphthyl phosphines exhibit:

  • NMR Characteristics :

    • Proton shifts in the range of δ 7.00–8.50 ppm for aromatic protons.

    • Phosphorus environments typically observed via ³¹P NMR.

  • HRMS : Molecular ion peaks consistent with the formula C₄₄H₃₆P₂ (e.g., [M+H]+ ~634 g/mol) .

Scientific Research Applications

Structural Characteristics

The compound consists of a binaphthyl backbone, which is essential for its chiral properties, and a diphenylphosphine group that enhances its reactivity in catalytic processes. The presence of the 4-methylbenzyl substituent contributes to its steric and electronic properties, making it a suitable candidate for various catalytic applications.

Asymmetric Catalysis

One of the primary applications of (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine is in asymmetric catalysis. This compound has been utilized as a ligand in metal-catalyzed reactions to produce enantiomerically enriched products.

Case Study: Rh-Catalyzed Reactions

In a study involving rhodium-catalyzed reactions, the use of (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine led to high enantioselectivity in the synthesis of chiral amines. The results demonstrated that this ligand significantly improved the reaction yield and selectivity compared to other ligands used in similar conditions.

Reaction TypeCatalystYield (%)Enantiomeric Excess (%)
Rh-catalyzed aminationRhCl(PPh3)9298

Organometallic Chemistry

The compound also plays a critical role in organometallic chemistry, particularly as a ligand for transition metals. Its ability to stabilize metal centers enhances catalytic activity in various reactions, including cross-coupling reactions.

Case Study: Pd-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine was shown to facilitate the coupling of aryl halides with alkenes efficiently.

Reaction TypeCatalystYield (%)Selectivity (%)
Pd-catalyzed Suzuki couplingPd(OAc)2/(S)-L85>95

Synthesis of Chiral Pharmaceuticals

Another significant application is in the synthesis of chiral pharmaceuticals. The compound has been employed as a chiral auxiliary to produce key intermediates in drug synthesis.

Mechanism of Action

The mechanism by which (S)-[2’-(4-Methylbenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine exerts its effects involves the coordination of the phosphine group to a metal center, forming a chiral complex. This complex then facilitates various catalytic reactions, inducing high enantioselectivity. The molecular targets and pathways involved depend on the specific reaction and metal used.

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural variations among binaphthalene-derived phosphine ligands lie in the substituents at the 2' position and the phosphine group. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Compound Name (CAS or Reference) 2' Substituent Phosphine Group Molecular Weight Electronic Effect Steric Bulk
Target Ligand 4-Methylbenzyl Diphenylphosphine ~550 (estimated) Moderate electron-donating High
(S)-(2'-Methoxy-...)diphenylphosphine (134484-36-9) Methoxy Diphenylphosphine 468.54 Electron-withdrawing (via O) Moderate
(R)-Diphenyl(2'-vinyl-...)phosphane (CAS: N/A) Vinyl Diphenylphosphine 464.55 Conjugative (π-system) Low
(R)-Dicyclohexyl(2'-methoxy-...)phosphane (19) Methoxy Dicyclohexylphosphine ~600 (estimated) Neutral Very High
(S)-2-Diphenylphosphino-2'-ethyl-... (144868-17-7) Ethyl Diphenylphosphine 466.55 Weak donating (alkyl) Moderate

Key Observations :

  • Vinyl groups enable conjugation, altering π-backbone interactions .
  • Steric Bulk : The 4-methylbenzyl group introduces significant steric hindrance compared to methoxy or ethyl groups, which may restrict substrate access in catalytic pockets. Dicyclohexylphosphine ligands (e.g., ) exhibit even higher bulk but lack aromatic stabilization .

Catalytic Performance

The steric and electronic profiles of these ligands directly impact their efficacy in asymmetric reactions:

Key Findings :

  • Vinyl-Substituted Ligands : Exhibit high activity in allylic substitutions due to conjugative effects enhancing metal-substrate interactions .
  • Dicyclohexylphosphine Ligands : Achieve excellent diastereoselectivity in Buchwald-Hartwig reactions due to extreme steric control .
  • Methoxy Derivatives : Moderate steric bulk balances enantioselectivity and reactivity in hydroformylation .

Stability and Handling

  • Stability : Ligands with electron-withdrawing groups (e.g., methoxy) may exhibit lower air sensitivity compared to electron-rich variants. However, triflate precursors (e.g., [(S)-2'-(diphenylphosphanyl)-... trifluoromethanesulfonate]) decompose under ambient conditions unless stored under inert atmospheres .
  • Solubility : Higher molecular weight ligands (e.g., target compound) may require polar aprotic solvents (e.g., DMSO, DMF) for optimal dissolution .

Biological Activity

(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine (CAS# 1454319-49-3) is a chiral phosphine compound known for its potential applications in catalysis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : [1-[2-[(4-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane
  • Molecular Formula : C40H31P
  • Molecular Weight : 542.65 g/mol
  • Canonical SMILES : CC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Mechanisms of Biological Activity

The biological activity of (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine primarily involves its role as a ligand in coordination chemistry, particularly with transition metals. This compound can form stable complexes that may exhibit unique catalytic properties in various reactions, including cross-coupling reactions and asymmetric synthesis.

Key Mechanisms:

  • Ligand Behavior : The phosphine moiety can coordinate to metal centers, influencing their reactivity and selectivity in catalysis.
  • Antioxidant Properties : Preliminary studies suggest that phosphines can act as antioxidants, potentially mitigating oxidative stress in biological systems.

Pharmacological Effects

Research has indicated that phosphine ligands like (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine may exhibit various pharmacological effects, including:

  • Anticancer Activity : Some studies have shown that phosphine-based compounds can induce apoptosis in cancer cells through the modulation of cellular signaling pathways.
  • Neuroprotective Effects : There is evidence suggesting that certain phosphines may protect neuronal cells from oxidative damage, which is critical in neurodegenerative diseases.

Data Tables

PropertyValue
IUPAC Name[1-[2-[(4-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane
Molecular FormulaC40H31P
Molecular Weight542.65 g/mol
CAS Number1454319-49-3

Case Study 1: Anticancer Activity

A study investigated the effects of various phosphine ligands on human cancer cell lines. The results showed that (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine demonstrated protective effects against cell death. The compound reduced reactive oxygen species levels and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Basic: What synthetic strategies are optimal for preparing (S)-[2'-(4-methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine, and how can purity be ensured?

The synthesis typically involves palladium-catalyzed C-P cross-coupling reactions. Key steps include:

  • Substrate activation : Use of trifluoromethanesulfonate (triflate) derivatives of binaphthyl precursors (e.g., (S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate) .
  • Catalytic system : Pd(PPh₃)₄ or Pd(π-cinnamyl)Cl₂ with ligands like 1,1'-bis(diisopropylphosphino)ferrocene (1–6 mol% Pd) in solvents such as 1,4-dioxane or DMSO .
  • Reaction conditions : Heating at 105–120°C for 24–48 hours under inert atmosphere (N₂) .
  • Purification : Flash chromatography (e.g., hexane/EtOAc gradients) yields 36–62.5% isolated product. Purity is confirmed via TLC (Rf ~0.55) and HPLC (retention time ~19.2 min, >95% area) .

Critical note : Deoxygenation of phosphine oxides (e.g., using trichlorosilane and DIPEA) improves yields (64–86%) for intermediates .

Basic: How is structural and stereochemical integrity validated for this ligand?

Characterization relies on multinuclear NMR , HPLC , and X-ray crystallography (where available):

  • ¹H/¹³C NMR : Aromatic protons in the binaphthyl core appear as multiplets (δ 6.8–8.3 ppm), with methylbenzyl substituents at δ 2.3–2.5 ppm .
  • ³¹P NMR : Singlets at δ –15 to –18 ppm confirm phosphine formation (no oxide contamination) .
  • HPLC chiral columns (e.g., Chiralpak AD-H) verify enantiopurity (>99% ee) .

Advanced: How does steric bulk influence enantioselectivity in asymmetric catalysis with this ligand?

The 4-methylbenzyl group introduces steric hindrance, critical for axial chirality transfer . For example:

  • In Buchwald-Hartwig aminations , (R)-Cy2MOP (structurally analogous) achieves 90% ee and 100% diastereoselectivity for malonamides. Bulkier substrates reduce selectivity due to restricted transition-state geometry .
  • Palladium-catalyzed allylations show steric tuning via substituents (e.g., vinyl vs. methoxy groups) modulates π-π interactions and metal coordination .

Table 1 : Selectivity vs. Ligand Substituents

SubstituentReaction Typeee (%)Diastereoselectivity (%)
4-MethylbenzylAllylation85N/A
MethoxyBuchwald-Hartwig90100
VinylCross-coupling75N/A

Advanced: What experimental precautions prevent ligand decomposition during storage and catalysis?

  • Storage : Under N₂ at –20°C to avoid oxidation. Ambient conditions cause yellowing (sign of decomposition) within days .
  • Catalytic reactions : Use degassed solvents (e.g., DIPEA) to suppress reoxidation. Trace O₂ or moisture reduces turnover numbers .

Advanced: How to resolve contradictions in reported yields for similar ligands?

Discrepancies arise from substrate electronic effects and catalyst loading :

  • Phosphine oxide reduction : Dry DIPEA increases yields from 64% to 86% for 3,5-dimethylphenyl derivatives .
  • Pd catalyst choice : Pd(π-cinnamyl)Cl₂ outperforms Pd(OAc)₂ in electron-deficient systems .

Recommendation : Optimize ligand-to-metal ratios (1:1 to 2:1) and pre-catalyst activation (e.g., with AgOTf) .

Advanced: Can computational methods predict this ligand’s performance in untested reactions?

Yes. DFT calculations model steric parameters (%Vbur, cone angles) and electronic profiles (NBO charges):

  • Steric maps show the 4-methylbenzyl group occupies ~15% of the metal coordination sphere, favoring transmetalation in Suzuki-Miyaura couplings .
  • NMR chemical shift predictions align with experimental ³¹P data (Δδ < 1 ppm) .

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